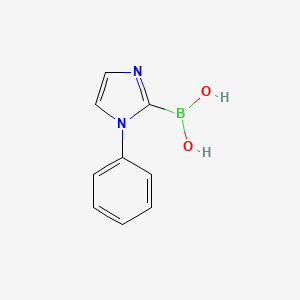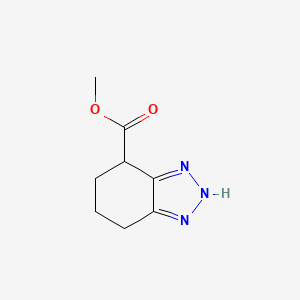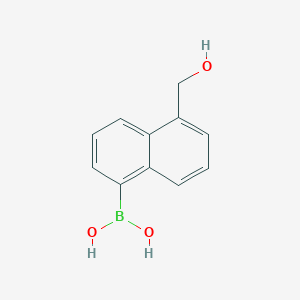
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is an aromatic boronic acid compound with the molecular formula C11H11BO3 and a molecular weight of 202.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid typically involves the borylation of aryl Grignard reagents. One common method is the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents .
化学反应分析
Types of Reactions
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthalene-1-carboxylic acid derivatives .
科学研究应用
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-(Hydroxymethyl)naphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-(Hydroxymethyl)phenylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(5-(Hydroxymethyl)naphthalen-1-yl)boronic acid is unique due to its specific structure, which combines the naphthalene ring with a hydroxymethyl group and a boronic acid group. This combination provides unique reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other applications .
属性
分子式 |
C11H11BO3 |
|---|---|
分子量 |
202.02 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13-15H,7H2 |
InChI 键 |
FBSVRSVWEMAGNK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=CC=C(C2=CC=C1)CO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)
![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)

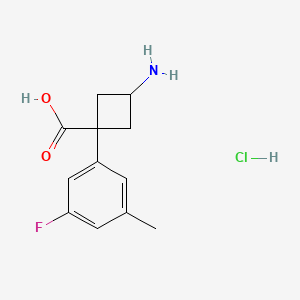
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
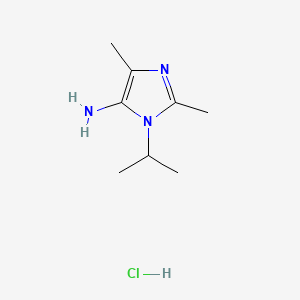
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
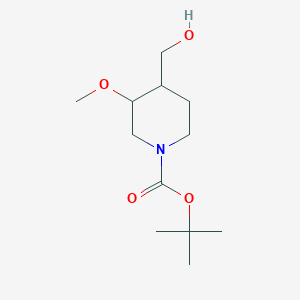

![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
![3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
